

"Tetramethylammonium hexafluorophosphate chemical properties"

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Compound of Interest

Compound Name: *Tetramethylammonium
hexafluorophosphate*

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An In-depth Technical Guide to the Chemical Properties of **Tetramethylammonium Hexafluorophosphate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium hexafluorophosphate ($(\text{CH}_3)_4\text{NPF}_6$ or TMAPF_6) is a quaternary ammonium salt that serves as a valuable compound in various scientific and industrial applications. Comprising a tetramethylammonium cation ($(\text{CH}_3)_4\text{N}^+$) and a hexafluorophosphate anion (PF_6^-), it is recognized for its high solubility in polar solvents, thermal stability, and electrochemical properties. These characteristics make it a suitable supporting electrolyte in nonaqueous electrochemistry, a phase-transfer catalyst, and a model compound for fundamental studies in material science and crystal engineering.^[1] This guide provides a comprehensive overview of the core chemical properties of **tetramethylammonium hexafluorophosphate**, supported by experimental data and methodologies.

Core Chemical and Physical Properties

Tetramethylammonium hexafluorophosphate is typically a white crystalline solid or powder.^{[2][3]} Its key physical and chemical identifiers are summarized below.

Property	Value	Source(s)
CAS Number	558-32-7	[2][4]
Molecular Formula	C ₄ H ₁₂ F ₆ NP	[2][4]
Molecular Weight	219.11 g/mol	[4]
Appearance	White to pale cream powder/solid	[2][3]
Melting Point	>300 °C	[2][3][4][5][6]
Synonyms	Ammonium, tetramethyl-, hexafluorophosphate(1-); N,N,N-trimethylmethanaminium hexafluorophosphate	

Crystallographic Data

The crystal structure of **tetramethylammonium hexafluorophosphate** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a tetragonal system.[7]

Crystallographic Parameter	Value	Source(s)
Crystal System	Tetragonal	[7]
Space Group	P4/nmm	[7]
Lattice Constant (a)	8.436 (2) Å	[7]
Lattice Constant (c)	6.089 (2) Å	[7]
Unit Cell Volume (Z)	2	[7]
Calculated Density (Dx)	1.68 Mg m ⁻³	[7]
N-C Bond Length	1.486 (5) Å	[7]
C-N-C Bond Angles	109.5 (3)° (approximately tetrahedral)	[7]
P-F Bond Lengths (axial)	1.585 (5) Å, 1.591 (6) Å	[7]
P-F Bond Lengths (equatorial)	1.568 (3) Å	[7]

The $[N(CH_3)_4]^+$ cation exhibits a distorted tetrahedral symmetry, while the PF_6^- anion has a distorted octahedral geometry.[7]

Solubility and Stability

Tetramethylammonium hexafluorophosphate is noted for its solubility in polar solvents. It is soluble in water, acetonitrile, and dimethyl sulfoxide.[5] While generally stable, it may decompose upon exposure to moisture or moist air and is incompatible with strong oxidizing agents.[5] However, it is also described as being non-hygroscopic in nature.

Electrochemical Properties

Quaternary ammonium hexafluorophosphate salts are widely used as supporting electrolytes in nonaqueous electrochemistry due to their chemical inertness and ability to function over a wide potential range.[1] While specific data for TMAPF₆ is limited in the search results, properties can be inferred from closely related compounds like tetraethylammonium hexafluorophosphate (TEAPF₆) and tetrabutylammonium hexafluorophosphate (TBAPF₆). These electrolytes are

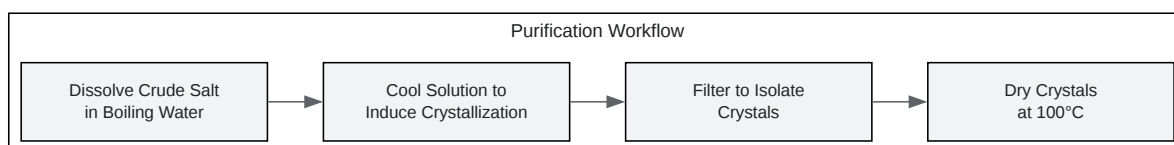
crucial for reducing resistive losses and enabling high-power operation in electrochemical devices. The wide electrochemical stability window of these salts makes them ideal for applications such as lithium-ion batteries and electrochemical synthesis.[8]

Experimental Protocols

Purification by Recrystallization

A common method for purifying **tetramethylammonium hexafluorophosphate** is recrystallization.

- Protocol: Dissolve the salt (e.g., 0.63 g) in a minimal amount of boiling water (e.g., 76 mL).[5]
- Crystallization: Allow the solution to cool, inducing the formation of crystals.
- Isolation: Collect the pure crystals by filtration.
- Drying: Dry the purified salt at 100°C to remove residual solvent.[5]



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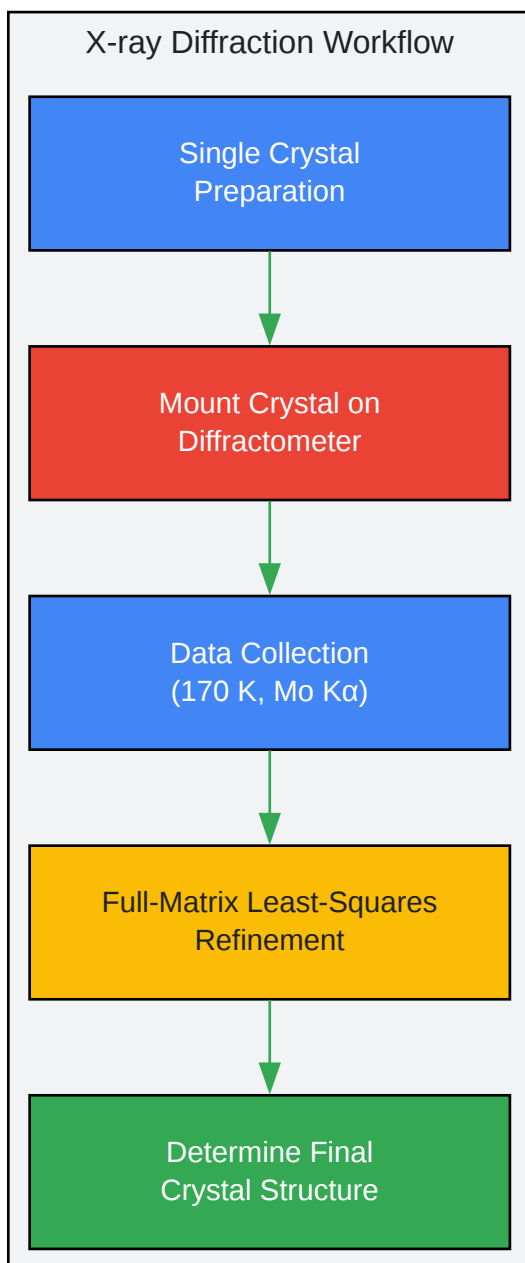
Caption: Workflow for the purification of TMAPF₆.

Crystal Structure Determination by X-ray Diffraction

The crystallographic data presented in Section 3.0 was obtained through single-crystal X-ray diffraction.

- Crystal Preparation: Crystals are prepared, for instance, by the slow reaction of tetramethylammonium acetate and PF₃ in SO₂ as the solvent.[7]

- Data Collection: A full, unique set of reflections is measured on a computer-controlled diffractometer at a low temperature (e.g., 170 K) using Mo K α radiation.[7]
- Structure Refinement: The structure is solved and refined using a full-matrix least-squares method. For the cited study, 584 observed diffractometer data points were used, resulting in an R-value of 0.070.[7]

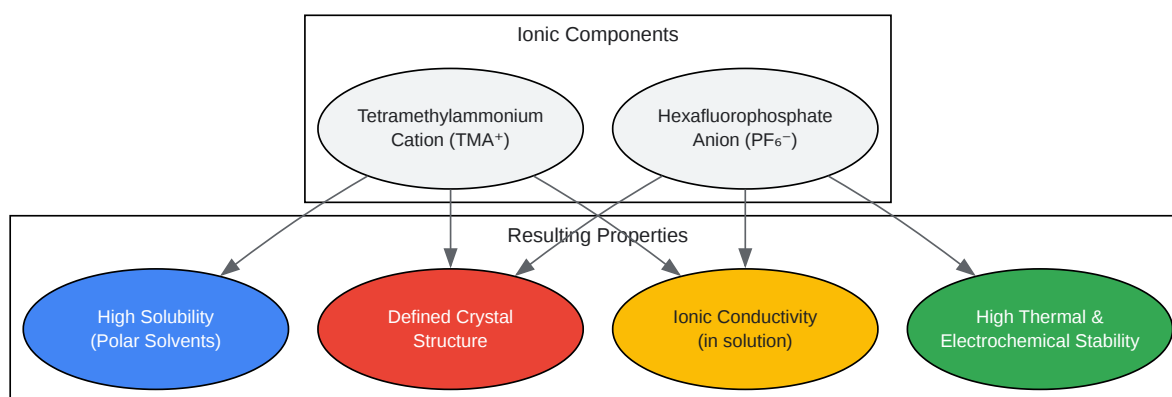


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Caption: Experimental workflow for crystal structure determination.

Logical Relationships of Properties

The macroscopic properties of **tetramethylammonium hexafluorophosphate** are a direct consequence of its ionic composition. The distinct characteristics of the tetramethylammonium cation and the hexafluorophosphate anion dictate its overall behavior.



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